molecular formula C19H18N4O5S B2802385 Methyl 4-(2-((1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetamido)benzoate CAS No. 900005-66-5

Methyl 4-(2-((1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetamido)benzoate

Cat. No. B2802385
CAS RN: 900005-66-5
M. Wt: 414.44
InChI Key: SZAPVHANPXQPHQ-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule with several functional groups. It contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, and a benzoate group, which is a benzene ring attached to a carboxylate group. The presence of sulfur (in the thio group) and the amido group suggests that this compound could have interesting chemical properties .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several functional groups and a large number of atoms. Detailed structural analysis would require experimental techniques such as X-ray crystallography .

Scientific Research Applications

Imidazole Synthesis and Medicinal Chemistry

Imidazoles are essential heterocyclic compounds with diverse applications. They serve as key components in functional molecules used in pharmaceuticals, agrochemicals, and other areas . Methyl 4-(2-((1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetamido)benzoate could be a valuable precursor for synthesizing imidazoles. Researchers can explore its reactivity and regioselectivity to create novel imidazole derivatives with potential therapeutic properties.

Anti-Inflammatory and Analgesic Agents

Indole derivatives, which share structural similarities with our compound, have shown anti-inflammatory and analgesic activities . Investigating the pharmacological effects of Methyl 4-(2-((1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetamido)benzoate could reveal its potential as a pain-relieving or anti-inflammatory agent.

Functional Materials and Catalysis

Imidazoles find applications in functional materials, including dyes for solar cells and other optical devices . Researchers might explore the compound’s electronic properties and its role in catalytic reactions. Could it serve as a ligand for metal complexes or participate in organic transformations?

Antitubercular Activity

Structurally related compounds have been evaluated for antitubercular activity . Investigating Methyl 4-(2-((1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetamido)benzoate against Mycobacterium tuberculosis strains could provide insights into its potential as an antimycobacterial agent.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Researchers have used GC-MS to analyze similar compounds, such as MDMB-4en-PINACA . Investigating the fragmentation patterns and retention times of our compound could aid in its identification and characterization.

Liquid Chromatography-Mass Spectrometry (LC-MS) Studies

LC-MS can provide detailed information about the compound’s mass, fragmentation, and structural features . Researchers may explore its stability, metabolites, and interactions using this technique.

Mechanism of Action

The mechanism of action of a compound depends on its intended use. For example, if this compound is intended to be used as a drug, its mechanism of action would depend on the biological target it interacts with .

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. Without specific information, it’s hard to provide a detailed safety profile .

Future Directions

The future directions for research on this compound would depend on its intended use and the results of initial studies. If it shows promising activity in a particular area, such as medicinal chemistry, further studies could be conducted to optimize its activity and reduce any potential side effects .

properties

IUPAC Name

methyl 4-[[2-(1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)sulfanylacetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O5S/c1-22-16-15(17(25)23(2)19(22)27)13(8-9-20-16)29-10-14(24)21-12-6-4-11(5-7-12)18(26)28-3/h4-9H,10H2,1-3H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZAPVHANPXQPHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=NC=CC(=C2C(=O)N(C1=O)C)SCC(=O)NC3=CC=C(C=C3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-(2-((1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetamido)benzoate

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